molecular formula C14H11ClN2O3 B15080966 N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide

Cat. No.: B15080966
M. Wt: 290.70 g/mol
InChI Key: XLAZCOJKKUOINF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a methyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide typically involves the reaction of 3-chloroaniline with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as the solvent.

Major Products Formed:

    Reduction: N-(3-chlorophenyl)-4-methyl-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-chloroaniline and 4-methyl-3-nitrobenzoic acid.

Scientific Research Applications

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to specific targets, contributing to its overall activity.

Comparison with Similar Compounds

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide can be compared with similar compounds such as:

Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C14H11ClN2O3/c1-9-5-6-10(7-13(9)17(19)20)14(18)16-12-4-2-3-11(15)8-12/h2-8H,1H3,(H,16,18)

InChI Key

XLAZCOJKKUOINF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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